Cas no 1233967-22-0 (1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone)

1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
- 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethan-1-one
- 2'-Amino-5'-bromo-2,2,2-trifluoroacetophenone
- 4-Bromo-2-(trifluoroacetyl)aniline
- AK128498
- KB-08201
- DB-010008
- CS-0432691
- AKOS016000954
- D79761
- 1233967-22-0
- Ethanone, 1-(2-amino-5-bromophenyl)-2,2,2-trifluoro-
- MFCD18071073
- 4-Bromo-2-(trifluoroacetyl)aniline, 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethan-1-one
- SCHEMBL16459554
- DTXSID80676601
- PS-11369
- AB90420
-
- MDL: MFCD18071073
- Inchi: InChI=1S/C8H5BrF3NO/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3H,13H2
- InChI Key: CWTOSTWUQONVEW-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1Br)C(=O)C(F)(F)F)N
Computed Properties
- Exact Mass: 266.95066g/mol
- Monoisotopic Mass: 266.95066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 43.1Ų
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019121909-1g |
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone |
1233967-22-0 | 95% | 1g |
$432.64 | 2023-09-03 | |
Chemenu | CM182799-1g |
1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethan-1-one |
1233967-22-0 | 95% | 1g |
$*** | 2023-04-03 | |
Advanced ChemBlocks | O29681-100MG |
1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethanone |
1233967-22-0 | 95% | 100MG |
$220 | 2023-09-16 | |
abcr | AB444844-1 g |
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone, min. 95%; . |
1233967-22-0 | 1g |
€1,107.50 | 2023-04-22 | ||
abcr | AB444844-1g |
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone, min. 95%; . |
1233967-22-0 | 1g |
€659.40 | 2024-08-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1503361-100mg |
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone |
1233967-22-0 | 98% | 100mg |
¥813.00 | 2024-08-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS5806-1g |
1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethan-1-one |
1233967-22-0 | 95% | 1g |
¥2481.0 | 2024-04-25 | |
1PlusChem | 1P000KYW-250mg |
Ethanone, 1-(2-amino-5-bromophenyl)-2,2,2-trifluoro- |
1233967-22-0 | 95% | 250mg |
$106.00 | 2025-02-18 | |
1PlusChem | 1P000KYW-1g |
Ethanone, 1-(2-amino-5-bromophenyl)-2,2,2-trifluoro- |
1233967-22-0 | 95% | 1g |
$279.00 | 2025-02-18 | |
Key Organics Ltd | PS-11369-10mg |
2′-Amino-5′-bromo-2,2,2-trifluoroacetophenone |
1233967-22-0 | >95% | 10mg |
£63.00 | 2025-02-09 |
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone Related Literature
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Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
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Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
Additional information on 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone
Introduction to 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone (CAS No: 1233967-22-0)
1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone, identified by the Chemical Abstracts Service Number (CAS No) 1233967-22-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This organofluorine derivative features a unique structural motif that has garnered considerable attention due to its potential applications in drug discovery and synthetic chemistry. The presence of both amino and bromo substituents on a phenyl ring, coupled with a trifluoromethyl ketone moiety, endows this compound with distinct chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.
The trifluoromethyl group is particularly noteworthy in modern pharmaceutical development. Its incorporation into molecular frameworks often enhances metabolic stability, lipophilicity, and binding affinity to biological targets. In the case of 1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethanone, the electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution of the molecule, which can be leveraged to modulate its reactivity and interactions with biological systems. This feature has been exploited in various research endeavors aimed at developing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of fluorinated compounds like 1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethanone. Studies have demonstrated that the fluorine atoms can engage in specific interactions with biological targets, such as hydrogen bonding or π-stacking, which are critical for drug efficacy. The amino and bromo substituents on the phenyl ring also provide versatile handles for further functionalization, allowing chemists to tailor the molecule’s properties for specific applications. For instance, the amino group can be readily converted into amides, ureas, or other pharmacophores, while the bromo group is compatible with cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.
One of the most compelling aspects of 1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethanone is its utility as a building block in the synthesis of more complex molecules. Researchers have utilized this compound to develop novel inhibitors targeting various disease-related pathways. For example, derivatives of this scaffold have shown promise in inhibiting kinases and other enzymes implicated in cancer and inflammatory diseases. The trifluoromethylketone core serves as a scaffold that can be modified to achieve high selectivity and potency. By strategically introducing additional functional groups or altering the substitution pattern on the phenyl ring, chemists can fine-tune the molecule’s pharmacological profile.
The pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their favorable pharmacokinetic properties. 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone exemplifies this trend by combining several desirable features in a single molecular entity. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the amino and bromo groups provide opportunities for further derivatization. These attributes make it an attractive candidate for further exploration in drug development pipelines.
In academic research, this compound has been employed in studies aimed at understanding structure-activity relationships (SAR) in kinase inhibitors. The ability to systematically vary substituents on the phenyl ring while maintaining the core trifluoromethylketone motif allows researchers to dissect how different functional groups influence binding affinity and selectivity. Such studies contribute valuable insights into designing next-generation drugs with improved therapeutic profiles.
The synthetic methodologies for preparing 1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethanone have also been subjects of interest. Recent publications have described efficient synthetic routes that leverage modern catalytic techniques and green chemistry principles. These methods not only improve yield and purity but also minimize waste generation, aligning with broader sustainability goals in pharmaceutical manufacturing. The development of such processes underscores the compound’s significance as a key intermediate in industrial-scale synthesis.
Looking ahead, the future prospects for 1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethanone appear promising. As drug discovery efforts continue to evolve, compounds like this one will play an increasingly critical role in developing innovative therapeutics. The combination of its structural features and synthetic versatility positions it as a cornerstone molecule for medicinal chemists working on next-generation drugs targeting a wide range of diseases.
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